molecular formula C14H11ClN2O2 B3841799 N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide

N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3841799
M. Wt: 274.70 g/mol
InChI Key: WZDUCENGLLWTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide, commonly known as CBBC, is a chemical compound that has shown potential in various scientific research applications. It is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CBBC is not fully understood. However, it has been suggested that CBBC exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis. CBBC has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. In addition, CBBC has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CBBC has been shown to have various biochemical and physiological effects. In cancer cells, CBBC has been shown to induce cell cycle arrest and apoptosis. CBBC has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. Furthermore, CBBC has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using CBBC in lab experiments include its high purity, low toxicity, and potential anti-cancer, anti-inflammatory, and anti-viral activities. However, the limitations of using CBBC in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for CBBC research. One direction is to investigate the potential of CBBC as a therapeutic agent for cancer treatment. Another direction is to investigate the potential of CBBC as an anti-inflammatory and anti-viral agent. Furthermore, future research could focus on improving the solubility and bioavailability of CBBC to enhance its efficacy in lab experiments and potential clinical use.
Conclusion:
In conclusion, CBBC is a benzimidazole derivative that has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-viral activities. CBBC has been synthesized using different methods, and its mechanism of action is not fully understood. CBBC has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for CBBC research, including investigating its potential as a therapeutic agent for cancer treatment and improving its solubility and bioavailability.

Scientific Research Applications

CBBC has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-viral activities. In cancer treatment, CBBC has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. CBBC has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, CBBC has been shown to have anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-8-6-11(7-9-12)14(18)19-17-13(16)10-4-2-1-3-5-10/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDUCENGLLWTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-Chlorobenzoyl)-benzamidoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide
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